![molecular formula C20H20N4O2S B2409106 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 881432-48-0](/img/structure/B2409106.png)
2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multicomponent Reactions (MCRs) and Synthetic Organic Chemistry
Multicomponent reactions (MCRs) have gained prominence as a powerful tool for creating diverse molecular structures efficiently. They allow the formation of multiple bonds in a single operation, reducing waste and enhancing atom economy. The compound can serve as a valuable building block in MCRs due to its versatile carbonyl groups. Specifically, it can participate in tandem Knoevenagel–Michael reactions, leading to the synthesis of novel compounds . Researchers can explore its reactivity in various MCRs to generate structurally diverse molecules.
a. Antioxidant Properties: Given the presence of a hydroxyl group, researchers could investigate its antioxidant activity. Similar derivatives have been synthesized and evaluated for their antioxidant potential . Understanding its radical-scavenging abilities could contribute to drug development or nutraceutical applications.
b. Anti-HIV Activity: Exploring the compound’s anti-HIV properties could be valuable. Researchers have previously synthesized related derivatives and screened them for anti-HIV activity against both HIV-1 and HIV-2 strains . Investigating its mechanism of action and potential as an antiviral agent is warranted.
Bioactivity Prediction
Predicting the compound’s biological activity is crucial. Researchers can employ computational methods to assess its potential interactions with biological targets. This involves molecular docking studies, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, and QSAR (quantitative structure-activity relationship) analyses. By understanding its binding affinity and potential therapeutic targets, scientists can guide further experimental investigations.
properties
IUPAC Name |
N-(3-methylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-6-8-15(9-7-13)11-17-19(26)22-20(24-23-17)27-12-18(25)21-16-5-3-4-14(2)10-16/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRMDFZASMNZMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.